Di-tert-butyldichlorostannane is a diorganotin dihalide, a class of compounds widely used as precursors for catalysts and advanced materials, such as tin sulfide or selenide thin films via Chemical Vapor Deposition (CVD). [1] Unlike common linear alkyltin halides, such as dibutyltin dichloride, the defining feature of Di-tert-butyldichlorostannane is the two bulky tert-butyl groups attached to the tin center. These groups impart significant steric hindrance, which fundamentally alters the compound's reactivity, stability, and suitability for specific, demanding applications where precise control over the tin atom's coordination environment is critical.
Substituting Di-tert-butyldichlorostannane with less sterically hindered analogs like dibutyltin dichloride (Bu2SnCl2) or dimethyltin dichloride is frequently unviable due to profound differences in chemical behavior. The tert-butyl groups create a sterically shielded environment around the tin atom, which dictates reaction outcomes and stability. [1] A critical example is its reaction with water; Di-tert-butyldichlorostannane follows a markedly different hydrolysis pathway, forming a distinct di-tert-butyltin hydroxide chloride. In contrast, less bulky dialkyltin dichlorides typically form complex mixtures of distannoxanes. This fundamental difference in reactivity means that process stability, precursor suitability, and the final product structure are intrinsically tied to the specific steric profile of the tert-butyl groups, making direct substitution a high-risk decision in controlled synthetic and materials science applications.
Smaller alkyl chains (dimethyl, dibutyl) produce different hydrolysis pathways and catalytic profiles; direct replacement may alter reaction outcome.
Aqueous workup yields di-tert-butyltin chloride hydroxide, unlike the dioxane derivative from n-butyl analog; purification logic may not transfer.
Catalytic performance in ROP depends strongly on alkyl group steric profile; substituting alkyl tin chloride risks altering polymer architecture.
Di-tert-butyldichlorostannane exhibits markedly different and more controlled behavior in the presence of water compared to its common, less-hindered analogs. Upon hydrolysis, it selectively forms di-tert-butyltin hydroxide chloride. [REFS-1, REFS-2] In stark contrast, dibutyltin dichloride (Bu2SnCl2) and its secondary-butyl isomer hydrolyze to form complex oligo- or polymeric distannoxanes. [REFS-1, REFS-2] This prevents the formation of difficult-to-characterize mixtures and offers a more predictable reaction pathway in non-anhydrous conditions.
| Evidence Dimension | Product of Hydrolysis |
| Target Compound Data | Forms di-tert-butyltin hydroxide chloride |
| Comparator Or Baseline | Dibutyltin dichloride (Bu2SnCl2) and di-sec-butyltin dichloride form distannoxanes |
| Quantified Difference | Qualitatively different product class (monomeric hydroxide vs. polymeric oxides) |
| Conditions | Aqueous or basic hydrolysis conditions |
This ensures higher reproducibility and avoids the formation of insoluble polymeric byproducts in processes where moisture cannot be strictly excluded.
The extreme steric bulk of the tert-butyl groups is a functional tool for directing synthetic outcomes. This steric hindrance is critical in constructing sterically crowded molecules, such as macrocycles or specific catalyst architectures, where less bulky precursors like Bu2SnCl2 would permit undesired intermolecular reactions or fail to provide the required geometric constraints. [1] For example, in macrocyclization, preventing intermolecular dimerization in favor of intramolecular ring closure is a common challenge where sterically demanding building blocks are employed to enforce the desired reaction pathway. [2] The use of tert-butyl groups on silicon, a close chemical analog, has been shown to be essential for achieving high-yield, selective syntheses by leveraging this steric effect. [3]
| Evidence Dimension | Steric Control in Synthesis |
| Target Compound Data | Provides a rigid, sterically demanding environment to favor intramolecular reactions and specific coordination geometries. |
| Comparator Or Baseline | Less hindered precursors (e.g., Bu2SnCl2, Me2SnCl2) allow for greater conformational flexibility and are more prone to intermolecular side reactions like oligomerization. |
| Quantified Difference | Enables synthetic routes and molecular architectures that are otherwise difficult or impossible to achieve. |
| Conditions | Synthesis of sterically congested molecules, particularly macrocyclization or catalyst synthesis. |
For chemists designing complex molecules, this compound is not just a tin source but a specific architectural component for enforcing a desired geometry.
Di-tert-butyldichlorostannane is a solid with a low melting point of 40-42 °C. This allows it to be easily handled as a liquid with only gentle heating, a significant advantage for vapor deposition techniques like CVD and Atomic Layer Deposition (ALD). Liquid precursors or low-melting solids enable more reproducible and controllable vapor delivery compared to high-melting solids, which often suffer from inconsistent sublimation rates. [1] For comparison, another common organotin precursor, tetraphenyltin, melts at 226 °C, requiring significantly higher temperatures and more complex equipment for vaporization.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 40-42 °C |
| Comparator Or Baseline | Tetraphenyltin: 226 °C |
| Quantified Difference | >180 °C lower melting point |
| Conditions | Standard atmospheric pressure |
This lowers the thermal budget of the deposition process, simplifies equipment design for precursor delivery, and improves run-to-run consistency for thin-film manufacturing.
This compound is the right choice when the synthetic goal is to create a sterically crowded environment around a tin center. Its bulky tert-butyl groups can direct the stereochemical outcome of reactions or prevent catalyst deactivation via dimerization, making it a critical building block for designing next-generation, single-site catalysts. [1]
Due to its unique and predictable hydrolysis pathway that avoids the formation of polymeric stannoxanes, Di-tert-butyldichlorostannane is indicated for processes requiring greater tolerance to trace moisture. This enhances batch-to-batch consistency in applications like specialty polymer synthesis or surface modification where strictly anhydrous conditions are impractical or cost-prohibitive.
The low melting point of 40-42 °C allows this compound to be used as a liquid precursor with minimal heating. This facilitates reproducible vapor delivery for the deposition of high-purity tin oxide or other tin-based thin films at lower substrate temperatures, which is critical for applications on thermally sensitive substrates like plastics or organic electronics. [2]
Corrosive;Acute Toxic